N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine
Description
N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine is a sulfur-containing amine derivative characterized by a thietane (three-membered sulfur heterocycle) linked to an ethylsulfinyl-substituted ethylamine chain.
Properties
Molecular Formula |
C7H15NOS2 |
|---|---|
Molecular Weight |
193.3 g/mol |
IUPAC Name |
N-(2-ethylsulfinylethyl)thietan-3-amine |
InChI |
InChI=1S/C7H15NOS2/c1-2-11(9)4-3-8-7-5-10-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
DQUXKYFOKORGGT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)CCNC1CSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine typically involves the reaction of thietane derivatives with ethylsulfinyl compounds under controlled conditions. One common method involves the use of thietane-3-amine as a starting material, which is then reacted with ethylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Reactions Involving the Amine Group
The primary amine group participates in classical nucleophilic reactions:
Acylation
Reacts with acid chlorides or anhydrides to form amides under basic conditions. For example:
Conditions: Triethylamine (base), dichloromethane, 0–25°C .
Alkylation
Undergoes SN2 alkylation with alkyl halides to form secondary or tertiary amines:
Conditions: Excess alkyl halide, polar aprotic solvents (e.g., DMF), 50–80°C .
Imine Formation
Reacts with aldehydes/ketones under acidic conditions to form imines via a tetrahedral intermediate:
Mechanism: Protonation of the carbonyl, nucleophilic amine attack, and dehydration .
Reactions Involving the Sulfinyl Group
The ethylsulfinyl (-SO-) moiety exhibits distinct reactivity:
Oxidation to Sulfone
Controlled oxidation converts the sulfinyl group to a sulfone:
Catalysts: Transition metals (e.g., Rh) or peroxides .
Nucleophilic Substitution
The sulfinyl group can act as a leaving group in displacement reactions with strong nucleophiles (e.g., Grignard reagents):
Conditions: Tetrahydrofuran (THF), −78°C to 25°C .
Thietane Ring-Specific Reactions
The strained thietane ring (3-membered sulfur heterocycle) undergoes ring-opening reactions:
Acid-Catalyzed Ring Opening
Protonation of the sulfur atom induces ring cleavage:
Products: Mercaptoamine derivatives .
Base-Mediated Ring Expansion
Reacts with strong bases (e.g., NaH) to form larger sulfur-containing heterocycles:
Mechanism: Deprotonation followed by nucleophilic attack.
Hinsberg Reaction
Forms sulfonamides with benzenesulfonyl chloride:
| Reagent | Product | Solubility in Alkali |
|---|---|---|
| C₆H₅SO₂Cl | N-(SES)benzenesulfonamide derivative | Insoluble |
Carbamate Formation
Reacts with chloroformates to generate stable carbamates:
Applications: Protecting-group strategies in peptide synthesis .
Comparative Reactivity Table
Mechanistic Considerations
-
Amine alkylation proceeds via an SN2 pathway due to the steric hindrance of the thietane ring .
-
Sulfinyl group reactivity is modulated by its electron-withdrawing nature, enhancing leaving-group ability in substitutions .
-
Ring strain in thietane lowers activation energy for ring-opening reactions compared to larger heterocycles .
Scientific Research Applications
Medicinal Chemistry
N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine is being investigated for its potential therapeutic effects. Its structural characteristics suggest that it may interact with biological systems in ways that could lead to the development of new pharmaceuticals.
Case Study: Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. In a study involving various thietan derivatives, it was found that modifications in the ethylsulfinyl group significantly enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of the thietan ring in mediating these effects, suggesting that further exploration of this compound could yield promising anticancer agents .
Agricultural Applications
The compound's potential as a herbicide or pesticide is another area of interest. Its structural components may provide efficacy against unwanted vegetation while being less harmful to beneficial plants.
Case Study: Herbicidal Activity
A patent describes the use of similar thietan compounds as herbicides, indicating their effectiveness in controlling weed populations without significant adverse effects on crops . The application of this compound in agricultural formulations could enhance crop yields by reducing competition from weeds.
Materials Science
This compound may also find applications in materials science, particularly in the development of novel polymers or composites.
Case Study: Polymer Development
Research into thietan-based polymers has shown that incorporating sulfinyl groups can improve thermal stability and mechanical properties. A study demonstrated that polymers synthesized from thietan derivatives exhibited enhanced performance in high-temperature applications, suggesting that this compound could be a valuable building block for advanced materials .
Data Summary Table
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Enhanced cytotoxicity against cancer cell lines |
| Agriculture | Herbicides and pesticides | Effective control of weeds with minimal harm to crops |
| Materials Science | Polymer synthesis | Improved thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. The ethylsulfinyl group can undergo redox reactions, influencing the redox state of the target molecules. The thietane ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in the combination of a thietane ring and an ethylsulfinyl ethyl chain. Below is a detailed comparison with analogous compounds:
N-(2-(Methylsulfinyl)ethyl)thietan-3-amine
- Structure : Differs by a methylsulfinyl (–S(O)CH₃) group instead of ethylsulfinyl (–S(O)CH₂CH₃).
- Steric Effects: Ethylsulfinyl may introduce greater steric hindrance, affecting binding interactions in biological systems.
- Research Context : Methylsulfinyl analogs are less commonly reported, suggesting ethyl derivatives may offer tailored physicochemical properties for specific applications .
N-(3-Methylbutyl)thietan-3-amine
- Structure : Replaces the sulfinyl-containing chain with a branched 3-methylbutyl group.
- Key Differences: Polarity: The absence of a sulfinyl group reduces polarity, likely decreasing water solubility. Reactivity: The thietane amine’s nucleophilicity may be more pronounced without electron-withdrawing sulfinyl effects.
- Applications : Used in laboratory settings, though specific applications remain undisclosed .
Oxydemeton-methyl (S-(2-(Ethylsulfinyl)ethyl) O,O-dimethyl phosphorothioate)
- Structure : Shares the ethylsulfinyl ethyl chain but incorporates a phosphorothioate ester instead of a thietane amine.
- Key Differences: Bioactivity: Oxydemeton-methyl is a systemic insecticide/acaricide, where the phosphorothioate group enables cholinesterase inhibition. The thietan-3-amine derivative lacks this phosphate backbone, implying divergent mechanisms. Toxicity: Organophosphate derivatives like oxydemeton-methyl are highly toxic to non-target organisms, whereas amine-thietane derivatives may have lower acute toxicity .
N-(1-Fluoropropan-2-yl)thietan-3-amine
- Structure : Substitutes the ethylsulfinyl chain with a fluorinated alkyl group.
- Hydrogen Bonding: The sulfinyl group in the target compound offers stronger hydrogen-bonding capacity than fluorine .
Data Table: Structural and Inferred Property Comparison
Research Findings and Limitations
- Sulfinyl Group Impact : Ethylsulfinyl enhances polarity and hydrogen-bonding capacity compared to alkyl or fluorinated analogs, which may improve solubility in polar solvents or interaction with biological targets.
- Thietane Ring Stability : The strained thietane ring may confer unique reactivity, though evidence on its stability under physiological conditions is lacking.
- Knowledge Gaps: Direct studies on this compound are absent in the provided evidence. Comparisons are inferred from structural analogs, necessitating further experimental validation.
Biological Activity
N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- IUPAC Name : this compound
- CAS Number : 1880527-61-6
- Molecular Formula : C7H15N2O2S2
- Molecular Weight : 193.32 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer properties.
Antimicrobial Activity
A study conducted on various sulfinamide derivatives, including this compound, demonstrated significant antimicrobial effects against several bacterial strains. The compound was particularly effective against Gram-positive bacteria, with notable Minimum Inhibitory Concentrations (MICs) reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Enterococcus faecalis | 16 |
The results suggest that the presence of the ethylsulfinyl group enhances the antimicrobial efficacy of the thietan derivative, making it a candidate for further development in treating bacterial infections .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, yielding IC50 values indicating significant potency:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HepG2 | 30 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies indicate that it may act through the following pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it could promote apoptosis in cancer cells.
- Disruption of Membrane Integrity : The thietan ring structure may interact with lipid membranes, compromising their integrity and leading to cell death.
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Antimicrobial Efficacy :
- Evaluation in Cancer Models :
Q & A
Basic Synthesis: What are the key methodological considerations for synthesizing N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine?
Answer:
- Reaction Design : Start with thietan-3-amine and ethylsulfinyl ethyl halide derivatives. Use nucleophilic substitution under anhydrous conditions to form the N-alkylated product. Optimize solvent polarity (e.g., DMF or acetonitrile) to enhance reaction efficiency .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via TLC and HPLC .
- Characterization : Use H and C NMR to verify alkylation at the amine group. IR spectroscopy can confirm sulfinyl (S=O) and amine (N-H) functional groups .
Basic Characterization: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., thietane ring protons at δ 3.0–4.0 ppm, sulfinyl ethyl protons at δ 2.5–3.5 ppm). C NMR resolves carbon shifts for the sulfinyl group (~70 ppm) and thietane carbons .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns, ensuring correct molecular weight and structural integrity .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. ORTEP-III can visualize thermal ellipsoids and bond angles, critical for confirming stereochemistry .
Advanced Synthesis: How can orthogonal experimental designs optimize yield and purity?
Answer:
- Single-Factor Experiments : Vary parameters (temperature, solvent ratio, catalyst loading) independently. For example, increasing reaction temperature from 25°C to 60°C may improve yield by 20% but risk sulfoxide degradation .
- Orthogonal Arrays : Apply Taguchi methods (e.g., L9 array) to test interactions between factors like pH, solvent, and reagent molar ratios. Statistical analysis (ANOVA) identifies dominant variables .
- Scale-Up Challenges : Monitor exothermicity during scale-up to prevent side reactions. Use inline FTIR for real-time tracking of intermediate formation .
Advanced Data Analysis: How should researchers resolve contradictions in crystallographic data?
Answer:
- Twinned Data Handling : In SHELXL, apply TWIN/BASF commands to model twinning. Use HKLF5 format for data integration and refine twin fractions iteratively .
- Disorder Modeling : For disordered sulfinyl groups, split atoms into multiple positions (PART command) and refine occupancy factors. Validate via residual electron density maps .
- Validation Tools : Check R and CC for data quality. Use PLATON’s ADDSYM to detect missed symmetry elements .
Stability Studies: What methodological approaches ensure compound stability during storage and experiments?
Answer:
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures. Store samples at –20°C under nitrogen to prevent oxidation of the sulfinyl group .
- Hydrolytic Sensitivity : Test pH-dependent stability (e.g., pH 2–12 buffers). Use LC-MS to detect hydrolysis products like thietan-3-amine and ethylsulfinic acid .
- Light Sensitivity : Conduct accelerated aging under UV light (λ = 254 nm) and monitor degradation via UV-Vis spectroscopy .
Computational Modeling: How can researchers predict thermodynamic and electronic properties?
Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to optimize geometry. Calculate HOMO-LUMO gaps to assess redox behavior .
- NIST Data Integration : Cross-reference experimental IR and NMR shifts with NIST Chemistry WebBook entries for validation .
- Molecular Dynamics : Simulate solvation effects (e.g., in water or DMSO) using AMBER to predict solubility and aggregation tendencies .
Mechanistic Studies: What strategies elucidate reaction pathways involving the sulfinyl group?
Answer:
- Isotopic Labeling : Introduce O into the sulfinyl group to track oxygen transfer during redox reactions. Analyze via MS/MS fragmentation .
- Kinetic Isotope Effects : Compare reaction rates of S vs. S isotopes using GC-MS to identify rate-determining steps .
- In Situ Monitoring : Use Raman spectroscopy to detect transient intermediates (e.g., sulfenic acids) during oxidation/reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
